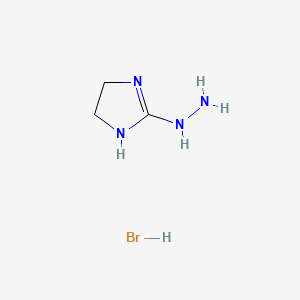
2-Hydrazino-2-imidazoline hydrobromide
Vue d'ensemble
Description
2-Hydrazino-2-imidazoline hydrobromide is a chemical compound with the molecular formula C3H8N4·HBr and a molecular weight of 181.03 g/mol . . This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields.
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of molecules that affect vasodilatory activity . This suggests that its targets could be related to the cardiovascular system, possibly acting on receptors or enzymes involved in blood vessel dilation.
Mode of Action
Given its use in the synthesis of vasodilatory agents , it can be inferred that it may interact with its targets to cause relaxation of smooth muscle cells in blood vessels, leading to their dilation.
Biochemical Pathways
Considering its role in the synthesis of vasodilatory agents , it might be involved in pathways related to the regulation of blood pressure and blood flow.
Result of Action
Given its use in the synthesis of vasodilatory agents , it can be inferred that its action results in the dilation of blood vessels, potentially leading to a decrease in blood pressure.
Analyse Biochimique
Biochemical Properties
2-Hydrazino-2-imidazoline hydrobromide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of molecules that affect vasodilatory activity, such as some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of DNA binders and antidiabetic/antiobesity agents
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in the synthesis of 5-HT6 serotonin receptor antagonists and Pd complexes . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures and should be stored under nitrogen to maintain its efficacy . These findings are crucial for designing long-term experiments and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, while higher doses may lead to toxic or adverse effects. For instance, it has been used in the synthesis of antidiabetic/antiobesity agents, where dosage optimization is crucial for efficacy and safety . These studies are essential for determining the appropriate therapeutic window for the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of molecules that affect vasodilatory activity, highlighting its role in metabolic processes . Understanding these pathways is vital for elucidating the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications .
Subcellular Localization
This compound’s subcellular localization influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydrazino-2-imidazoline hydrobromide can be synthesized through the reaction of 4,5-dicyanoimidazole with hydrazine . The reaction typically occurs in a suitable solvent such as ethanol or water, with the temperature controlled between 0-5°C . The product is then purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazino-2-imidazoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, although specific conditions and products are less commonly documented.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and other nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or water.
Major Products Formed
Major products formed from reactions involving this compound include amide derivatives, potential inodilating agents, and other heterocyclic compounds .
Applications De Recherche Scientifique
2-Hydrazino-2-imidazoline hydrobromide is used in various scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Hydrazino-2-imidazoline hydrobromide include:
- 2-Hydrazinobenzothiazole
- 2-Hydrazinopyridine
- 2-Hydrazino-4-phenylthiazole
- 4-Hydrazinopyridine hydrochloride
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and form various biologically active compounds
Propriétés
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJRJVVSABWXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204544 | |
| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55959-84-7 | |
| Record name | 2-Hydrazino-2-imidazoline hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55959-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055959847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazino-δ-2-imidazoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydrazino-2-imidazoline hydrobromide interact with rhenium, and what is the significance of this interaction in the context of the research?
A1: this compound acts as a reducing agent and ligand when reacted with perrhenate. [] The reaction forms a complex where the rhenium center is coordinated by one 2-hydrazino-2-imidazoline molecule in a bidentate fashion (through one nitrogen of the hydrazine group and one nitrogen of the imidazoline ring) and another 2-hydrazino-2-imidazoline molecule in a monodentate manner (through one nitrogen of the hydrazine group). [] This results in a complex with the core structure {ReCl(3)(NNC(3)H(4)N(2)H)(HNNHC(3)H(4)N(2)H)}. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




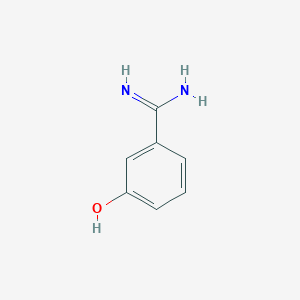
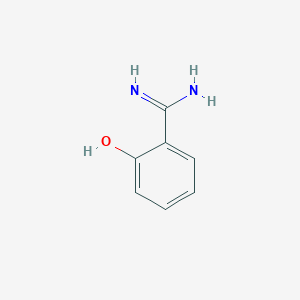
![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)
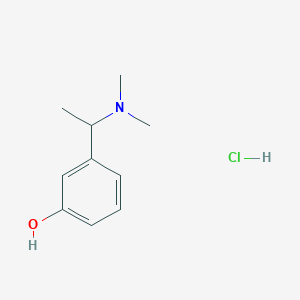
![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)

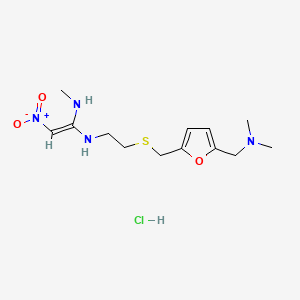


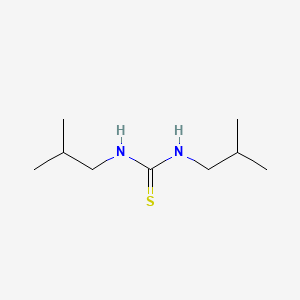

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
